4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219963-70-8 . It belongs to the class of piperidines, which are heterocyclic organic compounds . This compound is used in scientific research and has unique properties that make it suitable for various applications ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C14H21Cl2NO . The InChI code is 1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H . Unfortunately, the specific 3D structure is not provided in the searched resources.Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . The molecular weight of the compound is 290.23 . More specific physical and chemical properties such as boiling point, solubility, and stability are not provided in the searched resources.Scientific Research Applications
Synthesis and Molecular Structure
Research on compounds structurally related to 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride often focuses on their synthesis and molecular structure. For instance, the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate through a one-pot three-component reaction demonstrates the interest in creating complex molecules involving piperidine structures. These compounds are analyzed for their crystal and molecular structure, often revealing intricate hydrogen bonding and interactions essential for their stability and reactivity (Khan et al., 2013).
Pharmacological Activities
Related research includes the exploration of pharmacological activities of compounds with similar structures. For example, the synthesis, characterization, and evaluation of analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives highlight the potential medicinal applications of these compounds. Such studies involve detailed synthesis processes followed by biological activity screening to identify potential therapeutic effects (Dewangan et al., 2015).
Antitussive Effects
Research on compounds like cloperastine hydrochloride, which is structurally related to 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride, focuses on their central antitussive effects. Studies might include the isolation and identification of impurities in such drug substances and the development of quantitative analytical methods. This research is crucial for ensuring the purity and efficacy of pharmaceuticals used in cough treatment (Liu et al., 2020).
Antioxidant Properties
The synthesis and characterization of compounds with antioxidant properties for applications in materials science, such as antioxidants for polypropylene copolymers, represent another research area. These studies involve synthesizing novel compounds and testing their performance in various materials to improve their stability and lifespan (Desai et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHHZYYZXTRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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